2',3'-Dideoxycytidine-5'-monophosphate (ddC) is a nucleoside analog that has garnered significant attention due to its potent inhibitory effects on the replication of the human immunodeficiency virus (HIV) in vitro. It is currently utilized in clinical trials for the treatment of acquired immunodeficiency syndrome (AIDS) and has shown promise in reducing viral load in patients. However, the therapeutic use of ddC is not without challenges, as it has been associated with delayed cytotoxicity and mitochondrial toxicity in treated cells [
The primary source of 2',3'-Dideoxycytidine-5'-monophosphate is the chemical modification of cytidine. It falls under the classification of nucleotides and is specifically categorized as a dideoxynucleotide, which plays a critical role in inhibiting DNA synthesis due to its structural properties. This compound is particularly relevant in the development of antiviral therapies, especially against retroviruses like HIV.
The synthesis of 2',3'-Dideoxycytidine-5'-monophosphate typically involves several key steps:
The molecular formula for 2',3'-Dideoxycytidine-5'-monophosphate is , with a molecular weight of approximately 251.20 g/mol. Its structure can be described as follows:
2',3'-Dideoxycytidine-5'-monophosphate can participate in several types of chemical reactions:
The primary target for 2',3'-Dideoxycytidine-5'-monophosphate is cytidylate kinase. As a nucleoside analogue, it mimics natural nucleosides but lacks a hydroxyl group at the 3' position, which is essential for DNA chain elongation.
The pharmacokinetics of similar compounds indicate they are absorbed in the gastrointestinal tract, distributed throughout body tissues, metabolized primarily in the liver, and excreted via urine.
2',3'-Dideoxycytidine-5'-monophosphate has several important applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3